![molecular formula C21H21NO3S B492598 N-(4-ethoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide CAS No. 667912-63-2](/img/structure/B492598.png)

N-(4-ethoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenacetin is a pain-relieving and fever-reducing drug, which was widely used following its introduction in 1887 . It was withdrawn from medicinal use as dangerous from the 1970s .

Synthesis Analysis

Phenacetin may be synthesized as an example of the Williamson ether synthesis: ethyl iodide, paracetamol, and anhydrous potassium carbonate are heated in 2-butanone to give the crude product, which is recrystallized from water .Molecular Structure Analysis

The molecular formula of Phenacetin is C10H13NO2 . The structure includes an acetamide group (CH3CONH-) attached to a 4-ethoxyphenyl group .Chemical Reactions Analysis

In vivo, one of two reactions occur. Usually phenacetin’s ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic. A minority of the time the acetyl group is removed from the amine, producing carcinogenic p-phenetidine .Physical And Chemical Properties Analysis

Phenacetin has a density of 1.24 g/cm3 and a melting point of 134 to 137.5 °C . It is soluble in water at a concentration of 0.766 g/L at 25 °C .Aplicaciones Científicas De Investigación

Overview of Sulfonamide Applications

Sulfonamides, including compounds like N-(4-ethoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide, have diverse applications in scientific research and medicine, owing to their broad-spectrum antibacterial properties and other biological activities. This compound belongs to a significant class of synthetic antibiotics known for their bacteriostatic effects against a wide range of bacterial infections. Beyond their antibacterial use, sulfonamides have found roles in various therapeutic areas, including as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in the treatment of diseases such as Alzheimer’s, cancer, glaucoma, and inflammation. The versatility of sulfonamides is attributed to their structural diversity, which has been extensively explored for developing new therapeutic agents with improved efficacy and lower toxicity (Gulcin & Taslimi, 2018).

Antitumor and Antibacterial Properties

Sulfonamides have demonstrated significant antitumor properties, highlighting their potential in cancer therapy. This antitumor activity is part of a broader spectrum of biological activities attributed to the sulfonamide subunit, which also includes antioxidant and antiparasitic effects. The development of bioactive substances containing the sulfonamide group has grown steadily, reflecting their importance in medicinal chemistry for the planning and development of new therapeutic agents (Azevedo-Barbosa et al., 2020).

Analytical and Environmental Applications

Sulfonamides' analytical applications, particularly in capillary electrophoresis, demonstrate their relevance in the fields of pharmaceutical and food analysis. The methods for analyzing sulfonamides have evolved, supporting their quality control in various products and contributing to theoretical studies on the behavior of these compounds (Hoff & Kist, 2009). Furthermore, the environmental impact and degradation processes of sulfonamides, including their effects on microbial populations and human health, have been a subject of research, emphasizing the need for effective biodegradation strategies to mitigate their presence in the biosphere (Baran et al., 2011).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-4-(4-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3S/c1-3-25-20-12-10-19(11-13-20)22-26(23,24)21-14-8-18(9-15-21)17-6-4-16(2)5-7-17/h4-15,22H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRSOZDEEZVREC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(10,10-Dimethyl-3,3-dioxido-3-thia-4-azatricyclo[5.2.1.0~1,5~]dec-4-yl)-1-(1-phenylethyl)-4-(2-phenylvinyl)-2-azetidinone](/img/structure/B492516.png)

![4-methyl-N-(3-methylphenyl)-N-[1-(3-methylphenyl)-4-oxo-3-phenoxy-2-azetidinyl]benzenesulfonamide](/img/structure/B492518.png)

![N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-4-oxo-3-phenoxy-2-azetidinyl]-2-phenoxyacetamide](/img/structure/B492520.png)

![N-(3-methylphenyl)-N-[1-(3-methylphenyl)-4-oxo-3-phenoxy-2-azetidinyl]-2-phenoxyacetamide](/img/structure/B492521.png)

![1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-3-phenoxy-4-(2-phenylvinyl)-2-azetidinone](/img/structure/B492522.png)

![3-(Benzyloxy)-1-(4-methoxyphenyl)-4-(3,6,6-trimethylbicyclo[3.1.0]hex-2-en-2-yl)-2-azetidinone](/img/structure/B492523.png)

![4-[4-(4-Tert-butylbenzyl)-1-piperazinyl]-7-chloroquinoline](/img/structure/B492525.png)

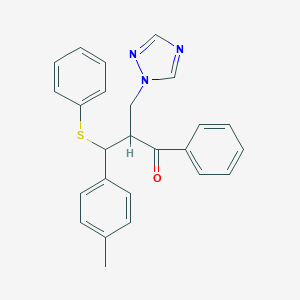

![3-(4-methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)-1-propanone](/img/structure/B492526.png)

![ethyl 1'-benzyl-2-(2,2-diphenylacetyl)spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,4'-piperidine]-3'-carboxylate](/img/structure/B492528.png)

![S-{3-[(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)sulfanyl]propyl} O,O-dipropyl dithiophosphate](/img/structure/B492529.png)

![5-methoxy-2-(6-methoxy-1,2,3,4,9,9a-hexahydrospiro[4aH-xanthene-9,1'-cyclohexane]-4a-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B492533.png)